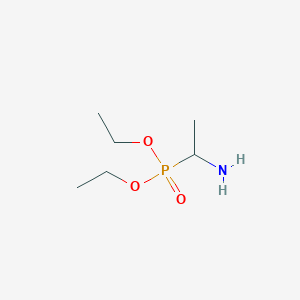

1-Diethoxyphosphorylethanamine

説明

1-Diethoxyphosphorylethanamine, also known as DEP, is an organic compound that has been used in a variety of scientific research applications. It is a small molecule that consists of an amine group and a phosphoryl group bonded to an ethanamine backbone. DEP is a useful reagent in organic synthesis, as it can be used to form a variety of different compounds. Additionally, it has been studied for its potential biochemical and physiological effects, as well as its potential applications in laboratory experiments.

科学的研究の応用

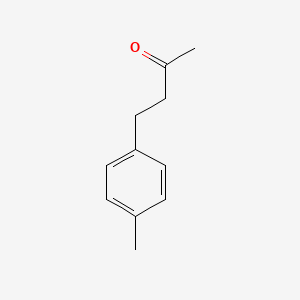

Herbicide Development

- Scientific Field: Organic Chemistry

- Application Summary: 1-Diethoxyphosphorylethanamine is used in the synthesis of novel compounds designed as inhibitors targeting imidazole glycerol phosphate dehydratase (IGPD) in plants . These compounds are potential herbicides .

- Methods of Application: The compounds are synthesized based on the diazafulvene intermediate of IGPD and high-activity inhibitors of IGPD . Their structures are confirmed by 1 H-NMR, 13 C-NMR, 31 P-NMR and HR-MS .

- Results: The herbicidal evaluation performed showed that most compounds possessed moderate to good herbicidal activities . Two compounds, 1- (Diethoxyphosphoryl)-3- (4-phenyl-1 H -1,2,3-triazol-1-yl)propan-2-yl 2- (naphthalen-1-yl)acetate ( 5-A3) and ethyl 1- (2-acetoxy-3- (diethoxyphosphoryl)propyl)-1 H -1,2,3-triazole-4-carboxylate ( 5-B4), showed good herbicidal activities .

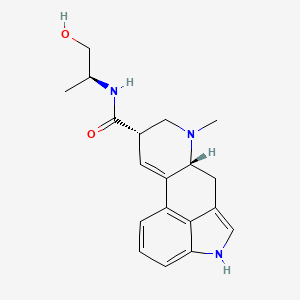

Synthesis of Phosphoramidates

- Scientific Field: Organic Chemistry

- Application Summary: 1-Diethoxyphosphorylethanamine can be used in the synthesis of phosphoramidates . Phosphoramidates are a class of organophosphorus compounds known for their presence in a large array of biologically active natural products .

- Methods of Application: The synthetic routes to phosphoramidates can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .

- Results: The review covers the main synthetic routes to and the corresponding mechanisms of phosphoramidate formation .

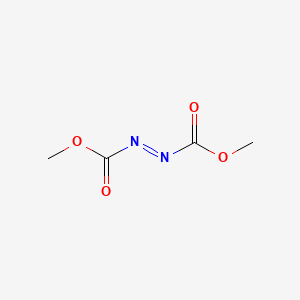

Synthesis of Oxalic Acid

- Scientific Field: Organic Chemistry

- Application Summary: 1-Diethoxyphosphorylethanamine can be used in the synthesis of oxalic acid . Oxalic acid is a strong dicarboxylic acid occurring in many plants and vegetables .

- Methods of Application: The synthesis involves the reaction of 1-Diethoxyphosphorylethanamine with a suitable reagent to produce oxalic acid .

- Results: The product, oxalic acid, has various applications in industry and research, including rust removal, cleaning, and pharmaceuticals .

Synthesis of Diethyl Benzylphosphonates

- Scientific Field: Organic Chemistry

- Application Summary: 1-Diethoxyphosphorylethanamine can be used in the synthesis of diethyl benzylphosphonates . These compounds are being studied as potential antimicrobial agents .

- Methods of Application: The organophosphonates are obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .

- Results: Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin . These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics, which is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .

特性

IUPAC Name |

1-diethoxyphosphorylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-4-9-11(8,6(3)7)10-5-2/h6H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAAQHWGIOAIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408805 | |

| Record name | Phosphonic acid, (1-aminoethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diethoxyphosphorylethanamine | |

CAS RN |

54788-35-1 | |

| Record name | Phosphonic acid, (1-aminoethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1599866.png)

![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)

![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)

![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)